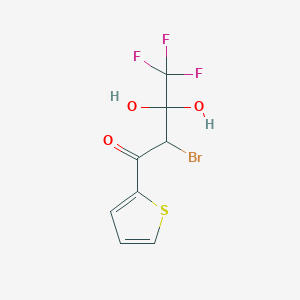

2-Bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one involves acylation and cyclocondensation reactions. For instance, Flores et al. (2018) described the synthesis through acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride, followed by reactions with hydroxylamine and hydrazine. This process highlights the compound's synthetic accessibility and the role of its functional groups in facilitating diverse chemical transformations (Flores et al., 2018).

Scientific Research Applications

Synthesis and Structural Analysis

Research on 2-Bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one and its derivatives has focused on synthesis and structural analysis, revealing diverse applications in organic and medicinal chemistry. Flores et al. (2018) investigated the synthesis of this compound through acylation, followed by reactions with hydroxylamine and hydrazine, contributing to the field of cyclocondensation reactions and structural analysis using X-ray crystallography Flores et al., 2018.

Cyclocondensation and Heterocyclic Synthesis

Potikha et al. (2010) explored the interaction of related brominated thienyl butanones with amines, leading to the synthesis of di(2-thienyl)azolo[a]pyridines, indicating the utility of these compounds in constructing heterocyclic structures Potikha et al., 2010.

Reactivity and Application in Organic Synthesis

The reactivity of these compounds extends to interactions with benzenethiols, as explored by Zhao et al. (2010), yielding products with potential applications in organic synthesis and the development of novel organic materials Zhao et al., 2010.

Metal Complex Synthesis

Woods et al. (2009) delved into the synthesis and characterization of nickel(II) and copper(II) complexes involving 2-substituted thienyl butanone derivatives, highlighting the compound's versatility in forming metal-organic frameworks Woods et al., 2009.

One-Pot Synthesis and Chemical Transformations

Song et al. (2008) reported a one-pot synthesis method for trifluoromethyl-containing heterocycles using 2-Bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one, showcasing its utility in streamlined synthetic processes Song et al., 2008.

properties

IUPAC Name |

2-bromo-4,4,4-trifluoro-3,3-dihydroxy-1-thiophen-2-ylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O3S/c9-6(7(14,15)8(10,11)12)5(13)4-2-1-3-16-4/h1-3,6,14-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOPGDFDXPPWFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C(C(C(F)(F)F)(O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381617 |

Source

|

| Record name | 2-bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one | |

CAS RN |

182131-50-6 |

Source

|

| Record name | 2-bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.